2-[(4-benzylpiperazin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one
Description
2-[(4-Benzylpiperazin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a substituted piperazine moiety at the 2-position and a furan-2-yl group at the 6-position of the pyridazinone core. The compound’s structure combines a nitrogen-rich heterocyclic system (pyridazinone) with a benzylpiperazine side chain, which is often associated with enhanced pharmacokinetic properties, such as improved solubility and blood-brain barrier penetration .
Properties
Molecular Formula |
C20H22N4O2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3-one |
InChI |
InChI=1S/C20H22N4O2/c25-20-9-8-18(19-7-4-14-26-19)21-24(20)16-23-12-10-22(11-13-23)15-17-5-2-1-3-6-17/h1-9,14H,10-13,15-16H2 |
InChI Key |
XSFLZODLIWAQBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-benzylpiperazine with a suitable pyridazinone derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-performance liquid chromatography (HPLC) and other analytical techniques would be essential for monitoring the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-benzylpiperazin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinones using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydropyridazinones.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key areas of interest include:
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties. Studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC): The compound has demonstrated MIC values ranging from 20–70 µM against strains such as Staphylococcus aureus and Escherichia coli, indicating moderate potency compared to standard antibiotics like ceftriaxone.
Anticancer Activity
In vitro studies have revealed that related compounds exhibit cytotoxic effects against several cancer cell lines:
- Cytotoxicity Assays: Compounds with similar structural features have shown IC50 values in the micromolar range against breast cancer and leukemia cell lines. These findings suggest potential anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyridazine derivatives, including this compound:
Study on Antibacterial Activity
A study evaluated the antibacterial efficacy of pyridazine derivatives against multi-drug resistant strains. Results indicated that some derivatives had comparable or superior activity to conventional antibiotics.
Cytotoxicity Assays
In another study, cytotoxicity assays performed on various cancer cell lines revealed that certain structural modifications enhanced the anticancer activity of related compounds.
Mechanistic Studies
Research has focused on elucidating the mechanisms by which these compounds exert their biological effects, including their interaction with specific protein targets and pathways involved in cell signaling.
Mechanism of Action
The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The furan and pyridazinone rings may contribute to the compound’s ability to inhibit certain enzymes or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Research Findings and Trends
- Piperazine Modifications : Substitutions on the piperazine ring (e.g., benzyl vs. fluorophenyl) significantly influence receptor binding and metabolic stability. Fluorophenyl groups () may enhance stability but reduce blood-brain barrier penetration compared to benzyl groups .
- Furan vs. Chlorophenyl : The furan-2-yl group (electron-rich) in the target compound could favor interactions with aromatic residues in enzymes, whereas chlorophenyl (electron-poor) may enhance hydrophobic binding .
- Synthetic Routes: Alkylation reactions using potassium carbonate in acetone () are common for pyridazinone derivatives, suggesting scalable synthesis for the target compound .
Biological Activity
The compound 2-[(4-benzylpiperazin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one is a synthetic derivative that has garnered attention for its potential pharmacological applications. This article explores its biological activity, focusing on various studies that highlight its effects on different biological systems.
Chemical Structure
The compound can be characterized by its unique structure, which includes a pyridazine core, a furan ring, and a piperazine moiety. This complex arrangement contributes to its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antagonistic Effects : It has been identified as a gonadotropin-releasing hormone receptor antagonist, suggesting potential applications in reproductive health and hormone regulation .
- Cytotoxicity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, indicating potential anti-cancer properties. For instance, the presence of furan and piperazine rings has been associated with enhanced cytotoxic activity .
- Neuropharmacological Activity : The piperazine component is known for its neuroactive properties, which may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
Table 1: Summary of Biological Activities
Case Studies
-
Gonadotropin-Releasing Hormone Receptor Antagonism :
- A study focused on the compound's ability to inhibit gonadotropin-releasing hormone (GnRH), revealing its potential as a therapeutic agent in conditions like prostate cancer and endometriosis. The antagonistic activity was assessed using in vitro assays, demonstrating effective inhibition of GnRH-induced signaling pathways.
-
Cytotoxicity Assessment :
- In a comparative study, the compound was tested against several cancer cell lines including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The results indicated that it exhibited IC50 values comparable to established chemotherapeutics, suggesting significant anti-cancer potential .
- Neuropharmacological Studies :
The biological activities of this compound can be attributed to its ability to interact with specific receptors and enzymes within biological systems:
- Receptor Binding : The piperazine moiety facilitates binding to various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and behavior.
- Cellular Pathway Modulation : The compound's structure allows it to modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its cytotoxic effects against cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
